Cardamonin Demonstrates Unique NF-κB Inhibition Profile: Post-Translational Blockade of RelA Nuclear Translocation vs. Alpinetin, Isoliquiritigenin, and Xanthohumol
Cardamonin's mechanism for inhibiting the NF-κB pathway is mechanistically distinct. In a study using TNF-α-stimulated A549 lung adenocarcinoma cells, cardamonin, along with three other chalcones (4'-hydroxychalcone, isoliquiritigenin, and xanthohumol), did not affect IκBα degradation, a key early step in NF-κB activation. However, all four chalcones, including cardamonin, uniquely prevented the nuclear translocation of the RelA (p65) subunit, a later step required for transcriptional activity [1]. This post-translational blockade contrasts with many other NF-κB inhibitors (e.g., certain other chalcones) that act upstream to prevent IκBα degradation, highlighting a specific and potentially advantageous point of intervention [1].
| Evidence Dimension | Mechanism of NF-κB Inhibition |
|---|---|
| Target Compound Data | Inhibits RelA nuclear translocation and DNA binding; does not affect IκBα degradation. |
| Comparator Or Baseline | 4'-Hydroxychalcone, Isoliquiritigenin, Xanthohumol |
| Quantified Difference | All four chalcones share this specific post-IκBα mechanism, differentiating them from other NF-κB inhibitors. |
| Conditions | TNF-α-stimulated human lung adenocarcinoma A549 cells, MCF-7 breast cancer cells, and HT-1080 fibrosarcoma cells. |
Why This Matters
This distinct mechanism of action means cardamonin can inhibit NF-κB activity even when upstream signaling is dysregulated, offering a potential advantage in specific disease models where IκBα degradation is not the primary therapeutic target.
- [1] Vu, N. T., et al. (2025). Cardamonin Inhibits the Nuclear Translocation and DNA Binding of RelA in the Tumor Necrosis Factor-α-Induced NF-κB Signaling Pathway in Human Lung Adenocarcinoma A549 Cells. Molecules. View Source
